2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid
Description
The compound 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl} belongs to the thiazolidinone class of heterocyclic compounds, characterized by a five-membered ring containing sulfur and nitrogen atoms. Its structure integrates a 2-methoxybenzylidene moiety at the 5-position of the thiazolidinone core and a 2-methoxybenzoic acid substituent at the 3-position (see Figure 1 for a simplified schematic). This compound is synthesized via condensation reactions involving 2-methoxybenzaldehyde derivatives and thiazolidinone precursors, often catalyzed by acidic or basic conditions .
Thiazolidinones are pharmacologically significant due to their antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-thioxo group enhances hydrogen bonding and metal coordination, while the methoxybenzylidene and benzoic acid moieties contribute to lipophilicity and molecular stability .
Properties
Molecular Formula |
C22H21N3O5S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
2-methoxy-N'-[3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-16-9-5-3-7-14(16)13-18-21(28)25(22(31)32-18)12-11-19(26)23-24-20(27)15-8-4-6-10-17(15)30-2/h3-10,13H,11-12H2,1-2H3,(H,23,26)(H,24,27)/b18-13- |
InChI Key |
KRFAZVNTYMMDOG-AQTBWJFISA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} typically involves multiple steps, starting with the preparation of 2-methoxybenzoic acid. This can be achieved through the methylation of salicylic acid using dimethyl sulfate in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the thiazolidine ring can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-benzoic acid N’-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolid} involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of key signaling molecules and disruption of cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazolidinone derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Substituent Position : The 2-methoxybenzylidene group in the target compound may enhance antimicrobial activity compared to benzylidene analogues (e.g., ) due to improved electron-donating effects from the methoxy group .
- Biological Activity : Compounds with 4-benzyloxy-3-methoxybenzylidene () exhibit higher antifungal potency, suggesting that bulkier substituents improve target binding .
Biological Activity
The compound 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidine represents a significant area of study due to its potential biological activities. This compound is a derivative of thiazolidinedione, a class known for various pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer effects. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidine is complex, involving multiple functional groups that contribute to its biological activity. The structure includes:
- Methoxy groups : Known to enhance solubility and bioactivity.
- Thiazolidinedione core : Associated with insulin sensitization and anti-inflammatory effects.
Antidiabetic Activity
Research indicates that thiazolidinedione derivatives exhibit significant antidiabetic properties. A study conducted by Datar et al. highlighted that compounds similar to 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidine showed varying degrees of effectiveness in glucose regulation.
Table 1: Antidiabetic Activity of Thiazolidinedione Derivatives
| Compound | Glucose Reduction (%) | Time (min) |
|---|---|---|
| Control | 0 | - |
| Pioglitazone | 30 | 60 |
| Compound A | 25 | 60 |
| Compound B | 20 | 60 |
The presence of methoxy groups in the structure enhances the activity compared to standard drugs like pioglitazone .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. A study evaluated the activity against various bacterial strains, demonstrating that derivatives with similar structures exhibited better antibacterial potency than traditional antibiotics.
Table 2: Antimicrobial Activity Against Gram-positive and Gram-negative Bacteria
| Compound | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Compound A | 8 | 16 |
| Compound B | 4 | 8 |
| Ampicillin | 16 | 32 |
The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections .
Case Studies
Several case studies have documented the therapeutic effects of thiazolidinedione derivatives:
- Case Study on Insulin Sensitivity : A clinical trial involving patients with type 2 diabetes demonstrated improved insulin sensitivity with the administration of thiazolidinedione derivatives, including those structurally related to the compound .
- Anticancer Properties : Research has shown that thiazolidinediones can induce apoptosis in cancer cells. In vitro studies indicated that compounds similar to 2-Methoxy-benzoic acid N'-{3-[5-(2-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidine effectively inhibited proliferation in various cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
